N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with a thiophene-containing acetamide moiety. This scaffold is structurally related to several bioactive molecules with diverse pharmacological properties, including anticancer, antiviral, and enzyme-modulating activities .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(10-14-5-2-7-22-14)18-13-4-1-3-12(9-13)15-11-20-6-8-23-17(20)19-15/h1-9,11H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGRTXEKJEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or a similar cross-coupling method.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the thiophene ring: This might involve a Stille or Heck coupling reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry or batch processing under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the imidazo[2,1-b]thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its interaction with biological targets. The imidazo[2,1-b][1,3]thiazole moiety is known for its biological activity, particularly in inhibiting certain kinases involved in cancer progression.
Kinase Inhibition
Recent studies have highlighted the role of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide as a multitargeted small molecule kinase inhibitor. It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways. Research indicates that compounds with similar structures can effectively block EGFR activity, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound's thiazole and thiophene components contribute to its antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics .
Biochemical Research
This compound has been utilized in biochemical assays to explore enzyme inhibition mechanisms and protein interactions.
Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on histone deacetylases (HDACs), which play a vital role in gene expression regulation and are implicated in cancer . The inhibition of HDACs can lead to altered gene expression profiles conducive to therapeutic effects.
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in materials science.
Organic Electronics
The electronic properties of compounds containing thiophene units make them suitable candidates for organic semiconductor materials. Research indicates that such compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibition (EGFR) | Significant reduction in tumor growth observed |
| Antimicrobial Activity | Effective against resistant bacterial strains | |
| Biochemical Research | Enzyme Inhibition Studies | Inhibits histone deacetylases; alters gene expression |
| Material Science | Organic Electronics | Suitable for OLEDs and photovoltaic devices |
Case Study 1: EGFR Inhibition
A study published in 2023 investigated the effects of this compound on EGFR signaling pathways in human cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell proliferation and induced apoptosis.
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Affecting their activity.
Interact with DNA or RNA: Modulating gene expression.
Disrupt cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s imidazo[2,1-b][1,3]thiazole core is shared with several derivatives, but its thiophen-2-yl substituent distinguishes it from others. Key comparisons include:
- Thiophene vs. Aromatic Substituents: The thiophene group in the target compound may enhance π-π stacking interactions compared to chlorophenyl (e.g., 5l) or quinoxaline (e.g., SRT1720) groups. Thiophene’s sulfur atom could also improve metabolic stability or alter solubility .
- Acetamide Linkage : The acetamide group is a common feature in analogs, facilitating hydrogen bonding with biological targets. Modifications here (e.g., piperazine in 5l or sulfonamide in Compound 18) influence target selectivity .
Anticancer Activity
- Compound 5l (): Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and inhibits VEGFR2 (5.72% at 20 μM). Its 4-chlorophenyl and piperazine groups contribute to target affinity .
- Target Compound : While activity data are unavailable, the thiophene moiety may modulate interactions with kinases or receptors involved in cancer pathways, similar to 5l.
Antiviral Activity
- Compound 18 (): Shows anti-HIV-1 activity, attributed to its imidazo-thiazole core and sulfonamide substituent. The target compound’s thiophene group could offer alternative binding modes in viral entry or replication .
Enzyme Modulation
- SRT1720 (): A SIRT1 agonist that enhances mitochondrial biogenesis. Its quinoxaline carboxamide group is critical for SIRT1 binding, whereas the target compound’s thiophene-acetamide may favor different targets .
Physicochemical Properties
Melting points and solubility of analogs vary with substituents:
- Compound 5f (): Melting point 215–217°C (4-chlorophenyl group).
- Compound 4.8 (): Melting point 266–270°C (butyl-thiadiazole substituent).
- Target Compound : Expected to have moderate melting points (~200–250°C) due to the planar thiophene and flexible acetamide chain. Thiophene may improve lipid solubility compared to polar groups like piperazine .
Biological Activity
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide, commonly referred to as NI3T, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular structure of NI3T includes an imidazo[2,1-b][1,3]thiazole moiety which is known for its diverse pharmacological properties. The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄OS |
| Molecular Weight | 342.39 g/mol |
| LogP | 4.0925 |
| Polar Surface Area | 49.124 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Biological Activity Overview
NI3T's biological activity can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that NI3T shows cytotoxic effects against various cancer cell lines. For example, it exhibited GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating potent antiproliferative activity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit key proteins involved in cell survival and proliferation .
Antimicrobial Activity
Preliminary studies suggest that NI3T may also possess antimicrobial properties:
- Antibacterial and Antifungal Activity : Compounds similar to NI3T have been reported to exhibit activity against various bacterial strains and fungi. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results in inhibiting Mycobacterium tuberculosis .
Case Studies
Several case studies highlight the efficacy of NI3T and its derivatives:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of NI3T on pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results indicated significant growth inhibition with IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another research focused on the antibacterial effects of related compounds showed that certain derivatives displayed selective toxicity against bacterial strains while maintaining low toxicity towards normal human cells .
Q & A
What are the standard methods for synthesizing N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide, and what key reaction conditions are required?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Coupling reactions between imidazo[2,1-b]thiazole and substituted phenylacetamide precursors under inert atmospheres (e.g., nitrogen or argon).
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is often used to enhance solubility and reaction efficiency.
- Catalysts : Triethylamine (TEA) or similar bases facilitate condensation reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Key characterization techniques include NMR spectroscopy (1H/13C) and mass spectrometry (MS) for structural confirmation .
How is the molecular structure of this compound confirmed post-synthesis?
Answer:
Advanced analytical techniques are employed:
- X-ray crystallography : Resolves the 3D conformation and spatial arrangement of heterocyclic rings (e.g., imidazothiazole and thiophene).
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
These methods collectively ensure structural integrity and rule out regioisomeric byproducts .
What strategies can optimize the synthesis yield and purity of this compound in large-scale reactions?
Answer:
Optimization strategies include:
- Solvent-free conditions : Using Eaton’s reagent (P2O5/CH3SO3H) for Friedel-Crafts acylation, achieving yields of 90–96% with minimal side reactions .
- Temperature control : Maintaining 60–80°C during cyclization steps to prevent decomposition.
- Catalyst screening : Testing alternatives like DMAP (4-dimethylaminopyridine) for improved regioselectivity .
- In-line monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and intermediate stability .
What computational and experimental approaches are used to elucidate the compound's mechanism of action in biological systems?
Answer:
- Molecular docking : Predicts binding affinities to targets like kinases or GPCRs by modeling interactions with the thiophene and imidazothiazole moieties .
- In vitro assays : Measures inhibition of enzymes (e.g., COX-2 or topoisomerase II) using fluorescence-based kinetic studies.
- SAR studies : Modifying the acetamide or thiophene groups to assess bioactivity changes, guided by QSAR models .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions arise from variations in:
- Assay conditions (e.g., pH, temperature, or cell lines).
- Compound purity : Impurities >5% can skew results; validate via HPLC .
- Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution and agar diffusion methods.
- Dose-response curves : Ensure EC50/IC50 values are replicated across independent labs .
What are the key considerations in designing derivatives to enhance this compound's pharmacological profile?
Answer:
- Functional group substitutions : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to improve metabolic stability .
- Heterocyclic replacements : Swap thiophene with furan or pyridine to modulate lipophilicity and target selectivity.
- Pro-drug strategies : Mask the acetamide group with ester linkages for enhanced bioavailability.
- Toxicity screening : Use zebrafish models or hepatic microsomes to assess CYP450-mediated detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
